REACTION_SMILES
|
[Br:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][N:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH3:17])[CH2:14][CH2:15]2)[cH:7][n:8]1.[CH3:18][OH:19].[NH3:1]>>[NH2:1][c:3]1[cH:4][cH:5][c:6]([CH2:9][N:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH3:17])[CH2:14][CH2:15]2)[cH:7][n:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN1CCN(Cc2ccc(Br)nc2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CCN1CCN(Cc2ccc(N)nc2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |